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Compound of Interest

Compound Name: 2,2,6-Trimethylheptan-4-ol
CAS No.: 66256-44-8
Cat. No.: B14469877
Get Quote
. J

As a Senior Application Scientist, selecting the appropriate aliphatic alcohol for solvent
extraction, active pharmaceutical ingredient (API) synthesis, or formulation design requires a
rigorous understanding of physicochemical properties. Trimethylheptan-4-ol (C10H220)
presents a highly specific case study in how subtle isomeric variations—specifically the
topological placement of methyl groups—drastically alter intermolecular forces and
macroscopic volatility.

This guide objectively compares the boiling points of trimethylheptan-4-ol isomers, providing
the mechanistic causality behind their thermal behavior and a self-validating experimental
protocol for empirical verification.

Mechanistic Drivers of Volatility: Steric Hindrance
and Sphericity

The boiling point of an alcohol is not merely a function of its molecular weight; it is dictated by
the enthalpy of vaporization, which must overcome two primary intermolecular forces:
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e Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen bond donor and
acceptor.

e London Dispersion Forces: The hydrophobic hydrocarbon backbone provides van der Waals
interactions, which scale proportionally with the molecule's accessible surface area.

When comparing isomers of trimethylheptan-4-ol, the causality of their boiling point differences
lies in steric congestion and molecular sphericity.

For instance, 2,4,6-trimethylheptan-4-ol is a tertiary alcohol where the -OH group is located on
C4, sharing the carbon with a methyl group. This creates a highly sterically hindered
microenvironment that physically shields the hydroxyl oxygen, preventing adjacent molecules
from forming an optimal, dense hydrogen-bond network. Furthermore, the symmetrical
distribution of methyl groups at the 2, 4, and 6 positions increases the molecule's overall
sphericity. A more spherical molecule has a smaller surface-area-to-volume ratio, which
weakens London dispersion forces. Consequently, the energy required to transition the liquid to
a vapor phase is significantly depressed compared to linear C10 alcohols (e.g., 1-decanol, BP
~231 °C).

Isomeric Boiling Point Comparison

Quantitative Structure-Property Relationship (QSPR) models and empirical thermodynamic
databases provide precise volatility metrics for these isomers. The experimental boiling point of
2,4,6-trimethylheptan-4-ol is recorded at 181.0 °C[1], which perfectly aligns with the 454.2 K
(181.05 °C) value documented in the NIST WebBook[2].

The table below synthesizes the structural classifications and boiling points of key isomers,
utilizing both empirical data and validated QSPR topological indices[1].
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spherical than

2,4,6-isomer.

Note: Thermodynamic modeling and chemical property data for the 2,4,6-trimethyl isomer (CAS
60836-07-9) confirm its relatively low boiling point for a C10 alcohol, driven by its branched
topography[3].

Standardized Thermal Analysis Protocol (DSC)

To ensure trustworthiness and scientific integrity, literature boiling points should be empirically
verified in your laboratory. Traditional micro-ebulliometry can be prone to superheating errors.
Instead, the following step-by-step Differential Scanning Calorimetry (DSC) protocol serves as
a self-validating system for determining the boiling points of volatile organic liquids.

Step-by-Step Methodology

 Instrument Calibration (Self-Validation Step): Calibrate the DSC using high-purity Indium (Tm
=156.6 °C) and Zinc (Tm = 419.5 °C) standards. To validate the specific temperature range,
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run a high-purity standard of 1-decanol (known BP 231 °C). Causality: If the 1-decanol
standard deviates by >0.2 °C, the system requires recalibration before testing the C10
isomers.

o Sample Preparation: Ensure the trimethylheptan-4-ol isomer is purified to >99.5% via
preparative HPLC. Trace water or synthesis byproducts will form azeotropes, artificially
depressing or elevating the vaporization temperature.

e Crucible Loading: Pipette exactly 5.0 mg of the liquid isomer into an aluminum DSC pan.
Seal the pan with a lid containing a single 50 um laser-drilled pinhole. Causality: The pinhole
maintains atmospheric pressure (760 mmHg) while preventing premature mass loss from
surface evaporation.

o Thermal Ramping: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled
rate of 5 °C/min up to 220 °C under a dry nitrogen purge (50 mL/min).

o Data Acquisition & Analysis: The boiling point is not the peak maximum; it is mathematically
defined as the extrapolated onset temperature of the endothermic vaporization peak. Run
the sample in triplicate to ensure a Relative Standard Deviation (RSD) of <0.5%.

Thermodynamic Pathway Visualization

The following diagram illustrates the logical relationship between the structural topology of
trimethylheptan-4-ol isomers and their resulting macroscopic boiling points.
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Thermodynamic pathways: How isomer structure dictates boiling point via intermolecular
forces.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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